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Compound of Interest

Compound Name: Propyl isovalerate

Cat. No.: B1210305

An In-depth Technical Guide on the Thermochemical Properties of Propyl 3-Methylbutanoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for propyl 3-methylbutanoate (also known as propyl isovalerate). The information is compiled
from various chemical databases and relevant literature, offering a valuable resource for
professionals in research and development. This document summarizes key quantitative data
in structured tables, details relevant experimental protocols, and provides visualizations of
experimental workflows.

Core Thermochemical Data

Propyl 3-methylbutanoate (CsH1602) is an ester recognized for its characteristic fruity aroma.
Understanding its thermochemical properties is crucial for various applications, including
process design, safety analysis, and computational modeling.

Summary of Quantitative Data

The following table summarizes the key thermochemical parameters for propyl 3-
methylbutanoate. These values are essential for thermodynamic calculations and chemical
process simulations.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1210305?utm_src=pdf-interest
https://www.benchchem.com/product/b1210305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Thermochemic .
Symbol Value Units Source
al Property

Standard Gibbs
Free Energy of AfG® -219.88 kJ/mol

Calculated

Property[1
Formation (gas) perty[1]
Standard

Calculated
Enthalpy of AfH® -458.53 kJ/mol

Property[1]

Formation (gas)

Enthalpy of Value not

T AvapH o kJ/mol -
Vaporization explicitly found
Ideal Gas Heat Value not

) Cp,gas o J/(mol-K) -
Capacity explicitly found

Note: The values for the standard Gibbs free energy of formation and the standard enthalpy of
formation are calculated properties and should be used with this consideration. Experimentally
determined values for the enthalpy of vaporization and ideal gas heat capacity were not
explicitly found in the public domain during the literature search. These properties are often
determined experimentally or estimated using computational methods.

Experimental Protocols for Thermochemical Data
Determination

While specific experimental protocols for propyl 3-methylbutanoate were not readily available in
the reviewed literature, this section outlines the standard and widely accepted methodologies
used for determining the key thermochemical properties of organic esters. These protocols are
representative of the techniques that would be employed to obtain high-quality experimental
data for this compound.

Determination of Enthalpy of Combustion and Formation
by Combustion Calorimetry

The standard enthalpy of formation of an organic compound like propyl 3-methylbutanoate is
typically derived from its experimentally determined enthalpy of combustion.
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Experimental Apparatus:

An isoperibol or adiabatic bomb calorimeter.
A certified benzoic acid pellet for calibration.
High-purity oxygen.

A temperature monitoring system with high precision.

Procedure:

Calibration: The energy equivalent of the calorimeter is determined by combusting a known
mass of benzoic acid under standardized conditions.

Sample Preparation: A precise mass of liquid propyl 3-methylbutanoate is encapsulated in a
combustible container (e.g., a gelatin capsule) of known mass and heat of combustion.

Combustion: The sealed "bomb" is filled with high-purity oxygen (typically to a pressure of 30
atm) and placed in the calorimeter. The sample is then ignited.

Temperature Measurement: The temperature change of the water in the calorimeter is
carefully measured.

Data Analysis: The gross heat of combustion is calculated from the temperature rise and the
energy equivalent of the calorimeter. Corrections are applied for the ignition energy and the
heat of formation of any side products (e.g., nitric acid from residual nitrogen).

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is used, along
with the standard enthalpies of formation of the combustion products (CO2 and H20), to
calculate the standard enthalpy of formation of propyl 3-methylbutanoate using Hess's Law.

Logical Workflow for Combustion Calorimetry
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Figure 1. Workflow for Determining Enthalpy of Formation
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A simplified workflow for determining the enthalpy of formation.
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Determination of Enthalpy of Vaporization by the
Transpiration Method

The enthalpy of vaporization can be determined by measuring the vapor pressure of the
substance as a function of temperature. The transpiration method is a common technique for
this purpose, especially for compounds with low volatility.[2]

Experimental Apparatus:
o Atemperature-controlled saturator cell containing the sample.
e Aninert carrier gas (e.g., nitrogen or argon) with a precisely controlled flow rate.

e Acold trap or an analytical system (e.g., gas chromatograph) to quantify the transported
vapor.

Procedure:

o Sample Loading: The saturator cell is loaded with propyl 3-methylbutanoate. The sample is
often coated on an inert support to maximize the surface area for evaporation.

o Equilibrium Saturation: A stream of the carrier gas is passed through the saturator at a
known and constant flow rate. The flow rate is kept low enough to ensure that the gas stream
becomes saturated with the vapor of the substance.

» Vapor Collection: The gas stream exiting the saturator, now containing the vapor of the
sample, is passed through a cold trap where the vapor condenses.

» Quantification: The amount of the condensed substance is determined gravimetrically or by a
suitable analytical technique like gas chromatography.

» Vapor Pressure Calculation: The partial pressure of the substance in the saturated gas
stream (i.e., the vapor pressure) is calculated from the amount of substance transported, the
volume of the carrier gas, and the temperature, assuming ideal gas behavior.

o Temperature Dependence: The experiment is repeated at several different temperatures.
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» Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the
temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A
plot of In(P) versus 1/T yields a straight line with a slope of -AvapH/R.

Logical Workflow for the Transpiration Method
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Figure 2. Workflow for the Transpiration Method
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A simplified workflow for determining the enthalpy of vaporization.
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Concluding Remarks

This guide provides a summary of the currently available thermochemical data for propyl 3-
methylbutanoate. While calculated values for the standard Gibbs free energy and enthalpy of
formation are available, there is a need for high-quality, experimentally determined data for
these and other thermochemical properties, such as the enthalpy of vaporization and ideal gas
heat capacity. The experimental protocols described herein represent the standard
methodologies that can be employed to obtain this crucial data, which would be of significant
benefit to the scientific and industrial communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1210305?utm_src=pdf-custom-synthesis
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=propyl_butanoate
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=propyl_butanoate
https://www.researchgate.net/publication/239711548_Transpiration_method_Vapor_pressures_and_enthalpies_of_vaporization_of_some_low-boiling_esters
https://www.benchchem.com/product/b1210305#thermochemical-data-for-propyl-3-methylbutanoate
https://www.benchchem.com/product/b1210305#thermochemical-data-for-propyl-3-methylbutanoate
https://www.benchchem.com/product/b1210305#thermochemical-data-for-propyl-3-methylbutanoate
https://www.benchchem.com/product/b1210305#thermochemical-data-for-propyl-3-methylbutanoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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